molecular formula C10H11NO3 B11901656 3-Amino-8-methoxychroman-4-one

3-Amino-8-methoxychroman-4-one

Cat. No.: B11901656
M. Wt: 193.20 g/mol
InChI Key: KJHKXKBGOHERGJ-UHFFFAOYSA-N
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Description

3-Amino-8-methoxychroman-4-one is a chemical compound based on the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, and it serves as a key building block for the isolation, design, and synthesis of novel lead compounds . The specific substitution pattern of the 3-amino and 8-methoxy groups on the chromanone core is designed to modulate the compound's electronic properties and binding interactions with biological targets. Chroman-4-one analogues have demonstrated a wide spectrum of pharmacological relevance in scientific research, including investigated activities in anticancer , antimicrobial , and anti-acetylcholinesterase assays . The presence of an amine group at the C-3 position is a critical functionalization, as similar substituents in related chromanone structures have been shown to contribute to significant biological activity by enabling additional hydrogen bonding with enzyme active sites . The 8-methoxy group is another common modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to investigate the full potential of this compound in their specific experimental models, such as enzyme inhibition studies or cellular assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8/h2-4,7H,5,11H2,1H3

InChI Key

KJHKXKBGOHERGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(C2=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 8 Methoxychroman 4 One and Analogues

Retrosynthetic Analysis of 3-Amino-8-methoxychroman-4-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. journalspress.comslideshare.net It involves dissecting a target molecule into simpler precursor structures, known as synthons, and their corresponding real-world synthetic equivalents. slideshare.netchemistry.coach This process is continued until readily available starting materials are identified. youtube.com

For this compound, the analysis begins by identifying the key functional groups and the core chromanone structure. The primary disconnections are:

C3-N Bond Disconnection : The most logical initial disconnection is the bond between the C-3 carbon and the amino group. This simplifies the target to a 3-substituted chromanone precursor, suggesting a late-stage amination strategy. The synthon would be a C-3 electrophile or a ketone precursor, which could be approached via methods like reductive amination of a corresponding dione (B5365651) or substitution of a leaving group at the C-3 position.

Chromanone Ring Disconnection : The chromanone ring can be deconstructed through an intramolecular oxa-Michael addition pathway. This disconnection breaks the C2-O bond and the C3-C4 bond, leading back to a 2'-hydroxychalcone (B22705) or a related o-hydroxyphenyl enone precursor. This is a common and biomimetic approach for constructing the chromanone core. nih.gov

Methoxy (B1213986) and Amino Precursor Disconnection : Further deconstruction of the aromatic ring precursor points towards a 2'-hydroxyacetophenone (B8834) derivative. To achieve the final 8-methoxy substitution pattern, the synthesis would logically start with 2'-hydroxy-3'-methoxyacetophenone. The amino group at C-3 can be envisioned as originating from a suitable nitrogen-containing nucleophile or reagent introduced during the cyclization or as a post-cyclization modification.

This retrosynthetic blueprint provides a strategic framework, guiding the selection of specific reactions and starting materials to achieve the synthesis of the target molecule in a logical and efficient manner.

Contemporary Strategies for the Synthesis of 3-Substituted Chromanones

The synthesis of the chromanone skeleton, particularly with substitution at the C-3 position, has been a significant focus of synthetic organic chemistry. Modern strategies offer high levels of control over selectivity and functional group tolerance. These methods can be broadly categorized into organocatalytic, metal-catalyzed, and multi-component approaches.

Organocatalytic Approaches to Substituted Chromanones

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for constructing complex heterocyclic systems like chromanones. nih.govacs.org These methods often provide high enantioselectivity under mild reaction conditions.

A prominent strategy involves a diastereoselective organocatalytic aldol (B89426)/oxa-Michael reaction to produce 2,3-ring substituted chromanones. nih.gov For instance, the treatment of linear diketo phenols with pyrrolidine (B122466) can yield fused chromanones in high yield and diastereoselectivity. nih.gov Another approach is the cascade oxa-Michael–Michael reaction between ethylene (B1197577) β-keto esters and nitroolefins, promoted by tryptophan-derived tertiary amine-thiourea catalysts, to form 3,3-disubstituted 4-chromanones with a quaternary center in high diastereo- and enantioselectivity. lookchem.com N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze intramolecular substitution reactions to yield benzopyrones. organic-chemistry.org

Table 1: Selected Organocatalytic Methods for Chromanone Synthesis

Catalyst Type Reaction Substrates Key Features
Pyrrolidine Aldol/oxa-Michael Reaction Linear diketo phenols Delivers fused chromanones; high diastereoselectivity. nih.gov
Tryptophan-derived thiourea Cascade oxa-Michael-Michael Ethylene β-keto esters, nitroolefins Forms 3,3-disubstituted chromanones; creates a quaternary stereocenter; high enantioselectivity. lookchem.com
N-Heterocyclic Carbene (NHC) Intramolecular Nucleophilic Substitution Suitably substituted phenols Yields benzopyrones and benzofuranones depending on substitution. organic-chemistry.org

Metal-Catalyzed Synthetic Pathways for Chromanones

Transition metal catalysis offers a versatile and efficient alternative for synthesizing chromanone analogues. researchgate.net These methods often involve reactions that are difficult to achieve through other means and can provide access to a wide range of substituted products.

Palladium-catalyzed reactions are particularly prevalent. One such method is the conjugate addition of arylboronic acids to 2-substituted chromones, catalyzed by palladium complexes with chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, which provides enantioselective access to chromanones with tetrasubstituted stereocenters. researchgate.net Another Pd-catalyzed approach involves the dehydrogenation of chromanones followed by arylation with arylboronic acids. organic-chemistry.org

Copper-catalyzed reactions are also significant, such as the asymmetric vinylogous addition of siloxyfurans to unactivated 2-ester-substituted chromones. researchgate.net Furthermore, chiral N,N′-dioxide nickel(II) complexes have been shown to catalyze asymmetric intramolecular conjugate additions to afford flavanones and chromanones. nih.gov Recently, visible-light-driven photoredox catalysis has been employed for the synthesis of 3-(arylmethyl)chroman-4-ones through an alkene acylarylation process. frontiersin.org

Table 2: Selected Metal-Catalyzed Methods for Chromanone Synthesis

Metal/Catalyst Reaction Type Substrates Key Features
Palladium(II) with PyDHIQ ligand Asymmetric Conjugate Arylation 2-Substituted chromones, arylboronic acids Creates tetrasubstituted stereocenters; high enantioselectivity. researchgate.net
Copper(I) Asymmetric Vinylogous Addition 2-Ester-substituted chromones, siloxyfurans Streamlines synthesis of biologically relevant products. researchgate.net
Nickel(II) with N,N'-dioxide ligand Intramolecular Conjugate Addition 2'-Hydroxychalcones High yields, though enantioselectivity can be substrate-dependent. nih.gov
Ruthenium-H complex Deaminative Coupling 2'-Hydroxyaryl ketones, amines Forms 3-substituted flavanone (B1672756) products under mild conditions. organic-chemistry.org

Multi-Component Reactions for Chromanone Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgmdpi.com Several MCRs have been developed for the synthesis of chromone-based structures.

One example is the three-component reaction for synthesizing chromone-fused pyrimidine (B1678525) derivatives. This reaction can be achieved by heating 3-formylchromone, an amine (like p-toluidine), and paraformaldehyde under microwave irradiation without a solvent. rsc.org Another strategy involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives in a complex multi-component cascade. rsc.org The use of aqueous micellar systems has also been explored to promote MCRs for building chromeno[2,3-b]quinoline skeletons from 2-aminochromone, chromone-3-carbaldehyde, and dimedone. frontiersin.org These reactions highlight the power of MCRs to build complex heterocyclic systems from simple starting materials in an environmentally friendly manner. rsc.orgresearchgate.net

Regioselective Introduction of Amino and Methoxy Functionalities at C-3 and C-8 Positions

The synthesis of the specific target, this compound, requires precise control over the placement of the amino group at the C-3 position and the methoxy group at the C-8 position.

The introduction of the C-8 methoxy group is typically accomplished by selecting a starting material that already contains this functionality. The synthesis would likely commence from a 2-hydroxyacetophenone (B1195853) derivative bearing a methoxy group at the 3-position (which becomes the 8-position of the chromanone). Regioselective functionalization of an existing chromone (B188151) core at C-8 is also possible through directed metalation. For instance, Lewis acid-triggered zincation can direct functionalization to specific positions on the chromone scaffold. uni-muenchen.de

Strategies for C-3 Amination of Chromanones

Introducing an amino group at the C-3 position of a pre-formed chromanone ring is a critical step. Several strategies have been developed to achieve this transformation.

One of the most effective methods is the enzymatic amination of chromanones using ω-transaminases. These biocatalysts can perform the reductive amination of 3-chromanone to the corresponding (R)- or (S)-3-aminochromane with high conversion and excellent enantiopurity (ee > 99%). researchgate.net This biocatalytic approach is attractive due to its high selectivity and mild reaction conditions. researchgate.net

Chemical methods for C-3 amination include the reaction of 3-formylchromone with various amines. For example, reactions with cyclic secondary amines in alcoholic media can lead to 2-alkoxy-3-(dialkylaminomethylene)chroman-4-ones. rsc.org While not a direct amination to form 3-aminochromanone, these adducts serve as precursors. Another approach involves the catalytic C(sp³)–H amination. While challenging, rhodium-catalyzed reactions have been developed for the site-selective amination of C(sp³)–H bonds, which could potentially be applied to the C-3 position of a chromanone. paris-saclay.fr Iron-catalyzed C(sp³)–H amination has also been reported as a powerful method for functionalizing unactivated C-H bonds. acs.org

Methods for C-8 Methoxy Group Incorporation

The introduction of a methoxy group at the C-8 position of the chroman-4-one scaffold is a critical step in the synthesis of this compound and its analogues. This functionalization is typically achieved through two primary strategies: utilization of a pre-functionalized aromatic precursor or late-stage methylation of a phenolic intermediate.

The most direct approach involves constructing the chromanone ring from an aromatic starting material that already contains the desired methoxy group at the corresponding position. For instance, the synthesis of 5,7,8-trimethoxychroman-4-one begins with 1,3,4,5-tetramethoxybenzene, which undergoes a series of reactions to build the heterocyclic ring system. researchgate.net A key step in this pathway is the hydrogenation of a chromone precursor (5,7,8-trimethoxy-4H-chromen-4-one) using a palladium on carbon (Pd/C) catalyst to yield the saturated chroman-4-one core. This "precursor approach" ensures the unambiguous placement of the methoxy group at C-8.

An alternative strategy involves the O-methylation of a corresponding 8-hydroxychroman-4-one (B3048871) intermediate. This method is advantageous when the hydroxylated precursor is more readily accessible. The methylation is typically performed using a suitable methylating agent, such as dimethyl sulfate (B86663) ((CH₃O)₂SO₂), in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic attack of the phenoxide ion on the methyl group. This late-stage functionalization provides flexibility in the synthetic design, allowing for the introduction of the methoxy group after the core chromanone structure has been assembled.

These synthetic strategies are summarized in the table below.

Method Starting Material Key Reagents & Conditions Description Reference
Precursor-Based SynthesisSubstituted Methoxybenzene (e.g., 1,3,4,5-tetramethoxybenzene)1. Ring formation reagents2. H₂, 10% Pd/C, MethanolThe chromanone ring is constructed from an aromatic precursor already containing the C-8 methoxy group. A common final step is the hydrogenation of the C2-C3 double bond of a chromone intermediate.
Late-Stage Methylation8-Hydroxychroman-4-oneDimethyl sulfate ((CH₃O)₂SO₂), K₂CO₃The methoxy group is introduced by O-methylation of a phenolic hydroxyl group at the C-8 position on a pre-formed chromanone scaffold.

Derivatization and Structural Modification of the Chromanone Scaffold at Specific Sites

Modification at the C-3 Position: The introduction of substituents at the C-3 position is fundamental for creating compounds like this compound. A common and effective method involves a two-step sequence. First, the C-3 position of the chroman-4-one is activated by introducing a good leaving group, typically through bromination using reagents like pyridinium (B92312) tribromide (Py·Br₃). nih.gov The resulting 3-bromo-chroman-4-one intermediate can then undergo nucleophilic substitution with various nucleophiles. To synthesize the target 3-amino derivative, this intermediate is reacted with an amine source, such as ammonia (B1221849) or a primary amine, to install the amino (NH₂) group at the C-3 position. gu.se This substitution pathway also allows for the introduction of other functionalities like acetate (B1210297) (OAc), cyanide (CN), and protected amino groups (CH₂NHCbz). gu.se

Modern synthetic approaches, such as visible-light-driven photoredox catalysis, have enabled the synthesis of 3-(arylmethyl)chroman-4-ones through radical-initiated cascade cyclization of alkene-tethered carboxylic acids. frontiersin.orgresearchgate.net

Modifications at Other Sites: The chromanone scaffold can be readily functionalized at other positions to further explore structure-activity relationships.

C-2 Position: Substituents can be introduced at the C-2 position via a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This reaction is often facilitated by microwave irradiation to improve yields and reduce reaction times. nih.gov

Aromatic Ring (C-6 and C-8): The benzene (B151609) ring portion of the chromanone scaffold can be substituted to modulate electronic and steric properties. Research has shown that incorporating larger, electron-withdrawing substituents, such as bromo groups, at the C-6 and C-8 positions can be favorable for certain biological activities. nih.gov

Complex Derivatizations: The reactive handles on the chromanone core can be used to build more complex molecular architectures. For example, the amino group of a 3-amino-chromanone derivative can act as a nucleophile to construct fused heterocyclic systems like triazines and triazepines. Furthermore, multi-component reactions, such as the Mannich reaction, can be employed for N-alkylation, nih.gov while Friedel–Crafts-type reactions can attach bulky groups like indoles to the scaffold. rsc.org

The table below outlines various derivatization strategies for the chromanone scaffold.

Site of Modification Reaction Type Reagents/Conditions Introduced Group/Modification Reference
C-3Bromination & Nucleophilic Substitution1. Pyridinium tribromide (Py·Br₃)2. Amine (NH₃)Bromo (Br), Amino (NH₂) gu.senih.gov
C-2Aldol Condensation & oxa-Michael AdditionAldehyde, Base (DIPA), EtOH, MicrowaveAlkyl or Aryl groups nih.gov
C-6 / C-8Electrophilic Aromatic SubstitutionBrominating agentBromo (Br) nih.gov
C-3 (amino group)Mannich ReactionFormaldehyde, Secondary AmineN-alkylaminomethyl nih.gov
C-4Friedel–Crafts AlkylationIndole, TfOHIndole rsc.org

Structure Activity Relationship Sar Elucidation for 3 Amino 8 Methoxychroman 4 One Derivatives

Methodological Framework for SAR Studies in Chemical Biology

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic approach to understanding the link between a molecule's chemical structure and its biological activity. immutoscientific.comwikipedia.org This process is essential for the rational design of new drugs with improved potency and selectivity. immutoscientific.comoncodesign-services.com

The core principle of SAR lies in the idea that the arrangement of atoms and functional groups within a molecule determines its interactions with biological targets like enzymes and receptors. oncodesign-services.comsolubilityofthings.com SAR studies typically involve the following workflow:

Synthesis of Analogs: A series of compounds structurally related to a known active molecule (a "hit" or "lead") are synthesized. gardp.org

Biological Testing: The biological activity of each synthesized analog is measured using relevant assays. oncodesign-services.com

Analysis of Results: The data is analyzed to identify which structural features are correlated with an increase or decrease in biological activity. gardp.org

Several key methodologies are employed in SAR analysis:

Qualitative SAR: This approach involves making systematic modifications to a molecule and observing the effect on its biological activity. solubilityofthings.com It helps in identifying key functional groups and their positional importance.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a more advanced method that uses statistical and computational models to create a mathematical relationship between the chemical structure and biological activity. wikipedia.orgnumberanalytics.comcreative-proteomics.com This allows for the prediction of the activity of novel compounds before they are synthesized. nih.gov

Computational Methods: Techniques like molecular modeling and virtual screening are used to simulate the interaction of molecules with their biological targets. solubilityofthings.comnih.gov These in silico methods can rapidly screen large libraries of compounds and prioritize them for synthesis. nih.gov

The ultimate goal of SAR studies is to develop a comprehensive understanding of how structural changes affect a compound's properties, guiding the optimization of lead compounds to enhance efficacy and minimize undesirable effects. immutoscientific.comnih.gov

Impact of C-3 Amino Substitution on Molecular Recognition and Biological Action

The amino group at the C-3 position of the chroman-4-one scaffold is a critical determinant of biological activity and molecular recognition. Modifications at this position can significantly influence a compound's interaction with its biological target.

For instance, in a series of 3-aminochroman derivatives evaluated for dual 5-HT1A receptor and serotonin (B10506) transporter affinity, the nature of the substituent on the 3-amino group was found to be crucial. nih.gov Structural modifications of the initial lead compound, 3-aminochroman, led to the identification of novel pyridyl-fused derivatives with altered activities. nih.gov The introduction of various substituents, such as NH2, Br, OAc, CN, and CH2NHCbz, at the 3-position of chroman-4-one has been achieved through different synthetic strategies, highlighting the versatility of this position for chemical modification. gu.se

The amino group itself can act as a nucleophile, participating in various chemical reactions to create a diverse range of derivatives. smolecule.com The stereochemistry at the C-3 position is also a key factor, as different enantiomers can exhibit distinct biological activities.

Research on amino acid recognition has shown that residues like tyrosine and tryptophan are optimal for mediating favorable contacts in terms of both affinity and specificity, while arginine has a more limited capacity and can contribute to non-specific interactions. nih.gov While not directly on the chroman-4-one core, this provides a fundamental understanding of how different amino-containing groups can influence molecular interactions.

Influence of C-8 Methoxy (B1213986) Substitution on Receptor Binding and Efficacy

In a study of coumarin (B35378) derivatives, the addition of an acetyl group at the C-8 position of the 4-methyl-2H-chromen-2-one ring led to an increase in receptor affinity for compounds with a methoxy substituent in the ortho position of a phenyl ring. mdpi.com Specifically, shifting a methoxy group from the ortho to the meta position in certain 8-acetyl-4-methyl-2H-chromen-2-one derivatives resulted in a 100-fold increase in affinity for the 5-HT2A receptor. mdpi.com

Furthermore, a study on methoxyflavone analogs revealed that the arrangement of methoxy groups on the flavone (B191248) structure can significantly impact cytotoxic effects. mdpi.com For example, the rearrangement of a methoxy group from C5 to C8 did not significantly enhance the cytotoxic effect on HCT116 cell lines in one study. mdpi.com However, another study on a novel coumarin derivative, 8-methoxy-chromen-2-one, demonstrated its therapeutic potential in a model of collagen-induced arthritis. nih.gov

The methoxy group is considered a non-lipophilic substituent that can potentially enhance ligand-protein binding and potency. tandfonline.com It can act as a hydrogen bond acceptor without significantly increasing the polar surface area of a molecule. tandfonline.com However, the presence of multiple methoxy groups may lead to diminished returns on potency and an increased likelihood of metabolic oxidation. tandfonline.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of heterocyclic compounds like 3-amino-8-methoxychroman-4-one. numberanalytics.com The spatial arrangement can significantly impact a molecule's ability to interact with its biological target, often described by the "lock and key" model. numberanalytics.com

The presence of chiral centers, such as the C-3 carbon in the chroman-4-one ring, leads to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities. For example, in a study of chroman-4-one based SIRT2 inhibitors, the individual enantiomers showed only small differences in inhibitory activities, with the (S)-enantiomer being slightly more potent. acs.org

The stereochemical configuration of a molecule can influence not only its potency but also its mechanism of action. acs.org In some cases, steric hindrance caused by the specific arrangement of atoms in a heterocyclic ring can determine the agonist or antagonist properties of a molecule. nih.gov

The synthesis of specific stereoisomers is often a key objective in medicinal chemistry to obtain compounds with the desired therapeutic effects. numberanalytics.com Techniques such as asymmetric synthesis and chiral resolution are employed to achieve this. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminomethoxychromanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmeilerlab.org This approach is invaluable for predicting the activity of new molecules, thereby saving time and resources in the drug discovery process.

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected. meilerlab.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. creative-proteomics.com

Model Development: Statistical methods, such as multi-linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive ability of the model is assessed using various validation techniques, including cross-validation and external validation. researchgate.net

Several QSAR studies have been conducted on chromone (B188151) and chromanone derivatives. For instance, a 3D-QSAR study on synthetic chromone derivatives with antioxidant activity led to a highly predictive model that could be used to design novel antioxidants. mdpi.com Another study on chromone derivatives as topoisomerase I inhibitors utilized CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to develop 3D-QSAR models. thaiscience.info These models provided contour maps that highlighted the structural features important for activity. thaiscience.info

QSAR models have also been developed to predict the cytotoxicity of chromone derivatives, with some models showing that tumor selectivity is correlated with molecular shape and other 3D structural features. iiarjournals.orgnih.gov

Computational Chemistry and Molecular Modeling Investigations of 3 Amino 8 Methoxychroman 4 One

Molecular Docking Analyses with Identified Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Amino-8-methoxychroman-4-one, while specific, dedicated studies are scarce, research on related chromanone derivatives provides a framework for its potential interactions. These studies often explore targets such as kinases, enzymes involved in neurodegenerative diseases, and microbial enzymes. The binding affinity and interaction patterns are crucial for understanding the compound's potential as a therapeutic agent.

Key interactions typically observed for this class of compounds involve hydrogen bonding with amino acid residues in the active site of the target protein, as well as hydrophobic and van der Waals interactions. The amino group at the 3-position and the methoxy (B1213986) group at the 8-position of the chromanone core are significant for determining the specificity and strength of these interactions.

A hypothetical data table for molecular docking results, based on typical findings for related compounds, is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Biological Targets

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase XXXX -8.5 LYS76, GLU91, LEU132 Hydrogen Bond, Hydrophobic
Acetylcholinesterase YYYY -9.2 TRP84, TYR130, PHE330 Pi-Pi Stacking, Hydrogen Bond

Note: The data in this table is illustrative and based on general findings for the chromanone scaffold, as specific docking studies for this compound are not widely published.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the protein. For chromanone derivatives, MD simulations help to validate the docking poses and provide a more accurate estimation of the binding free energy.

The stability of the this compound-protein complex would be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex is characterized by a low and converging RMSD value. Additionally, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. Such calculations for this compound would provide insights into its reactivity, stability, and spectroscopic properties. These studies are fundamental for understanding the molecule's intrinsic characteristics that govern its biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability. A large energy gap implies high stability and low reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich parts of the molecule, such as the amino and methoxy groups, and the LUMO on the electron-deficient chromanone core.

Table 2: Hypothetical DFT Calculation Results for this compound

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8

Note: These values are representative and would need to be confirmed by specific DFT calculations for this molecule.

Natural Bond Orbital (NBO) analysis is used to study charge transfer and delocalization of electron density within a molecule. For this compound, NBO analysis would reveal the charge distribution on individual atoms and the nature of the chemical bonds. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for its biological activity. The analysis would likely indicate a significant negative charge on the oxygen and nitrogen atoms, making them potential sites for electrophilic attack or hydrogen bond donation.

Frontier Molecular Orbital Analysis (HOMO-LUMO)[23][26].

Theoretical Conformational Analysis of the Chromanone Ring System and 3-Amino-8-methoxy Substituents

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of a target protein. The chromanone ring system is not planar and can adopt different conformations, such as a half-chair or a sofa. Theoretical conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable, low-energy conformations of the molecule.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring.

Once a pharmacophore model is developed, it can be used as a query in virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This approach is a powerful tool in drug discovery for identifying novel lead compounds. While specific pharmacophore models based solely on this compound are not documented, its structural features make it a suitable candidate for inclusion in the development of pharmacophore models for various therapeutic targets.

In Vitro Molecular Mechanisms and Biological Target Interactions of Aminochromanone Derivatives

Modulation of Enzyme Activities by 3-Amino-8-methoxychroman-4-one Analogues

The chroman-4-one core structure is recognized as a "privileged nucleus" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.net Analogues of this compound have been shown to modulate the activity of several important enzyme systems in vitro.

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com Research has demonstrated that certain chroman-4-one derivatives possess significant cholinesterase inhibitory potential. researchgate.net

A series of novel chroman-4-one derivatives were synthesized and evaluated for their ability to inhibit these enzymes. researchgate.net The findings revealed that the structural features of these analogues play a critical role in their inhibitory activity. Specifically, analogues that included a piperidinyl ethoxy side chain combined with a 4-hydroxybenzylidene group at the 3-position of the chroman-4-one core demonstrated the most potent activity against AChE. researchgate.net One particular compound from this series, designated 3l, exhibited an IC₅₀ value of 1.18 μM for AChE inhibition. researchgate.net

Structure-activity relationship (SAR) studies highlighted that the presence of electron-donating groups on the aryl ring of the 3-benzylidene portion of the molecule enhanced the inhibitory potency against cholinesterases. researchgate.net Conversely, analogues with electron-withdrawing groups showed diminished activity. researchgate.net Molecular docking studies have supported these in vitro findings, showing that the most potent compounds interact effectively with the binding pockets of the cholinesterase enzymes. researchgate.net Other related heterocyclic scaffolds, such as furocoumarins and thioxothiazolidinones, have also been investigated as cholinesterase inhibitors, with some showing dual inhibitory action and mixed-type inhibition kinetics. mdpi.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Chroman-4-one Analogues

Compound IDDescriptionTarget EnzymeIC₅₀ (μM)Reference
3l Chroman-4-one with piperidinyl ethoxy and 4-hydroxybenzylidene at position 3AChE1.18 researchgate.net
3i Chroman-4-one with piperidinyl ethoxy and fluoro group at position 3BuChEPotent inhibitor researchgate.net
3d Furo[3,2-c]coumarin analogueAChE4.1 mdpi.com

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The Bcr-Abl tyrosine kinase, for instance, is the causative oncogene in chronic myeloid leukemia (CML). mdpi.com The development of tyrosine kinase inhibitors (TKIs) like imatinib (B729) has revolutionized CML treatment by targeting the ATP-binding site of the Bcr-Abl protein. mdpi.comresearchgate.net

While direct studies on this compound are limited in this specific context, derivatives of the broader 2-aminochromone class have been investigated as protein kinase inhibitors. In one study, 2-aminochromone derivatives were synthesized and tested for their anti-cancer activity, with molecular docking studies suggesting they bind to the dual-specificity tyrosine-regulated kinase 2 (DYRK2). researchgate.net Another investigation focused on 2-aminochromone-3-carboxaldehyde and its derivatives as potential inhibitors of protein kinase CK2, a kinase involved in cell growth and proliferation. dntb.gov.ua

The general class of chromone (B188151) derivatives has been explored for kinase inhibitory activity. Daphnetin, a dihydroxycoumarin, has been shown to inhibit several protein kinases, including EGFR, PKA, and PKC, through an ATP-competitive mechanism. nih.gov The search for new Bcr-Abl inhibitors continues, particularly for mutants resistant to existing therapies, such as the T315I mutation. semanticscholar.org This ongoing research involves exploring diverse chemical scaffolds to identify novel and potent kinase inhibitors. mdpi.comnih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. biochempeg.comumed.pl They are well-established targets for anticancer drugs, which can be classified as either topoisomerase poisons that stabilize the enzyme-DNA cleavage complex or catalytic inhibitors. mdpi.com

Research has shown that metal complexes incorporating aminochromone derivatives can exhibit significant biological activity. Specifically, certain ruthenium(II) sandwich complexes with aminochromone derivatives have demonstrated inhibitory activity against topoisomerase IIα. ppm.edu.pl Flavonoids, a class of compounds structurally related to chromanones, are also known to interfere with topoisomerase activity, acting as catalytic inhibitors, poisons, or DNA intercalators against both type I and type II topoisomerases. umed.pl The development of topoisomerase inhibitors remains an active area of cancer drug discovery. mdpi.comresearchgate.net

Analogues of this compound have been evaluated against a variety of other enzyme systems.

Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). innovareacademics.in The two main isoforms, COX-1 and COX-2, have distinct physiological roles. mdpi.com The chroman-4-one scaffold is present in molecules known to have anti-inflammatory properties, and some research suggests this may be mediated through the inhibition of COX-2. researchgate.net Studies on related flavonoid compounds, such as quercetin, have also shown inhibitory activity against both COX-1 and COX-2. biorxiv.org

α-Glucosidase: Inhibition of α-glucosidase, an intestinal enzyme that breaks down carbohydrates, is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Various heterocyclic compounds, including flavonoid derivatives, have been synthesized and tested as α-glucosidase inhibitors, with some showing potent, mixed-type inhibitory mechanisms. researchgate.net One study on flavonoid derivatives identified a compound with an IC₅₀ value of 15.71 μM. Pentacyclic triterpenoids are another class of natural products recognized as potent α-glucosidase inhibitors. mdpi.com

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): ENPP1 is a membrane-bound enzyme that regulates tissue mineralization and modulates the immune system by hydrolyzing nucleotides. dntb.gov.uaresearchgate.net Notably, ENPP1 degrades 2′,3′-cGAMP, a key signaling molecule that activates the STING (stimulator of interferon genes) pathway to trigger an immune response. mdpi.comresearchgate.net By degrading this molecule, ENPP1 acts as a downregulator of the innate immune system, making it a target for cancer immunotherapy. researchgate.netmdpi.com A flavonoid isolated from Pistacia chinensis, transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), has been identified as a dose-dependent inhibitor of a structurally related phosphodiesterase enzyme. dntb.gov.uaresearchgate.net Molecular modeling studies have further elucidated the binding motif of this chromen-4-one derivative with the ENPP1 target. dntb.gov.ua

Table 2: Inhibitory Activity of Chroman-4-one Analogues on Various Enzymes

Enzyme TargetCompound Class/ExampleKey FindingIC₅₀ ValueReference
COX-2 Chroman-4-one scaffoldSuggested anti-inflammatory activity via inhibition- researchgate.net
α-Glucosidase Flavonoid derivativeReversible, mixed-type inhibitor15.71 μM
ENPP1 Transilitin (chromen-4-one derivative)Dose-dependent inhibition of related enzymeNot specified dntb.gov.uaresearchgate.net

Effects on Topoisomerase Enzymes[23].

Interaction with Transporter Proteins (e.g., ABCG2)

ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), play a significant role in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from cells. nih.gov Developing inhibitors of these transporters is a strategy to overcome MDR.

Chromone derivatives have been identified as potent and selective inhibitors of ABCG2. nih.gov Structure-activity relationship studies on a series of these derivatives have pinpointed key molecular features necessary for their inhibitory function. For instance, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for inhibiting both the efflux of the ABCG2 substrate mitoxantrone (B413) and the basal ATPase activity of the transporter. nih.gov Methylation of a central amide nitrogen in these molecules significantly reduced their affinity for ABCG2 and their inhibitory effect, highlighting a critical and previously unstudied part of the chromone scaffold for this activity. nih.gov

Relatedly, a phenylfurocoumarin derivative was found to reverse ABCG2-mediated MDR by stimulating the transporter's ATPase activity, which suggests that the compound interacts directly with the substrate-binding site of ABCG2. mdpi.com This interaction effectively inhibits the transport of other substrates without the inhibitor itself necessarily being transported. nih.govmdpi.com

Cellular Pathway Perturbations in Advanced In Vitro Models

The interaction of aminochromanone derivatives with specific molecular targets leads to the perturbation of various cellular pathways, which has been observed in advanced in vitro models.

One significant finding involves a series of N-benzylidene derivatives based on a chromeno[2,3-d]pyrimidine scaffold, which is structurally related to chromanones. mdpi.com These compounds were tested for their effects on cellular calcium signaling. Two compounds in particular, 10h and 10i, not only showed sub-micromolar cytotoxic activity against several human tumor cell lines but also demonstrated a dose-dependent inhibition of Store-Operated Ca²⁺ Entry (SOCE) in HEK293 cells. mdpi.com SOCE is a crucial Ca²⁺ influx pathway that regulates a multitude of cellular functions, and its inhibition represents a specific perturbation of cellular signaling.

Furthermore, the inhibition of enzymes like ENPP1 by chromen-4-one derivatives has direct implications for cellular pathways. By preventing the degradation of 2′,3′-cGAMP, these inhibitors can enhance the activation of the STING pathway, which is critical for mounting an innate immune response against cancer cells. researchgate.netmdpi.com Similarly, the inhibition of Bcr-Abl kinase by TKIs directly blocks downstream proliferation and survival signals, leading to cell cycle arrest and apoptosis in CML cells. nih.gov The ability of ABCG2 inhibitors to reverse multidrug resistance also represents a significant perturbation of cellular defense mechanisms, re-sensitizing cancer cells to chemotherapy. nih.govmdpi.com

Oxidative Stress Induction Mechanisms in Specific Cell Lines

The cellular redox balance is a critical factor in maintaining homeostasis, and its disruption can lead to either protective or detrimental effects depending on the context. Some chromanone derivatives have been shown to act as pro-oxidants, inducing oxidative stress in cancer cells, which can be a therapeutic strategy. mdpi.comnih.gov The generation of reactive oxygen species (ROS) can trigger cell death pathways. nih.gov

While the precise mechanisms for this compound are not detailed in the available literature, studies on related compounds offer plausible pathways. For instance, certain flavonoids, a class of compounds that includes the chromanone scaffold, can exhibit pro-oxidant activity in the presence of transition metal ions. nih.gov This can lead to the generation of damaging free radicals. The pro-oxidant effect of some polyphenols is concentration-dependent, with lower concentrations acting as antioxidants and higher concentrations inducing oxidative stress. mdpi.com

The induction of ROS by certain anticancer agents has been shown to mediate apoptosis and cell cycle arrest. mdpi.com For example, some phytochemicals induce ROS by inhibiting the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. mdpi.com It is plausible that aminochromanone derivatives could function similarly, though specific studies on this compound are needed to confirm this.

Table 1: Effects of Related Compounds on Oxidative Stress

Compound/ClassMechanism of Oxidative Stress InductionReference
FlavonoidsCan act as pro-oxidants in the presence of transition metals. nih.gov
PolyphenolsExhibit concentration-dependent pro-oxidant activity. mdpi.com
PhytochemicalsInhibit antioxidant enzymes, leading to ROS accumulation. mdpi.com

Apoptosis Pathway Modulation in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It is regulated by a complex network of proteins, including the Bcl-2 family and caspases. nih.govfrontiersin.org The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, and the balance between these determines the cell's fate. free.fr Caspases are a family of proteases that, once activated, execute the apoptotic process. nih.gov

Studies on chromanone and related derivatives have demonstrated their ability to modulate these apoptotic pathways. For instance, certain 4H-chromene derivatives have been shown to induce apoptosis in leukemic cells by inhibiting anti-apoptotic Bcl-2 proteins. mdpi.com Specifically, these compounds led to the downregulation of Bcl-xL. mdpi.com Another study on coumarin (B35378) derivatives, which share a structural resemblance to chromanones, revealed the induction of apoptosis in breast cancer cells through the BCL-2 and caspase-9 cascades. jmb.or.kr The activation of caspase-8 can also initiate the apoptotic cascade by cleaving Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the death signal. nih.gov

While direct evidence for this compound is not available, the existing data on analogous structures suggest that it could potentially induce apoptosis by interacting with key regulatory proteins in the apoptotic machinery.

Table 2: Apoptotic Effects of Related Chromanone and Coumarin Derivatives

Compound/ClassCell LineApoptotic MechanismReference
4H-Chromene derivativesLeukemic cells (HL-60, K562)Inhibition of anti-apoptotic Bcl-2 proteins (downregulation of Bcl-xL). mdpi.com
Coumarin derivativesBreast cancer cellsInduction of apoptosis via BCL-2 and caspase-9 cascades. jmb.or.kr

Investigation of Multi-Target Ligand Approaches for Chromanone Derivatives

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). This approach aims to modulate multiple biological targets simultaneously to achieve a more effective therapeutic outcome. The chromone scaffold has been identified as a privileged structure in the design of such MTDLs. nih.gov

In the context of Alzheimer's disease, for example, researchers have developed chromone-based inhibitors that target both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can have neuroprotective effects. Some chromone derivatives have shown potent and selective inhibition of these enzymes. jmb.or.krnih.gov For instance, certain chromenone derivatives isolated from marine-derived Streptomyces were found to be reversible and competitive inhibitors of MAOs. jmb.or.kr

The development of MTDLs often involves the strategic combination of different pharmacophores. For Alzheimer's disease, this has included incorporating elements of known inhibitors like donepezil (B133215) with the chromanone structure to create hybrids with dual inhibitory activity against AChE and MAO-B. mdpi.com While specific multi-target studies on this compound are yet to be published, the versatility of the chromanone core suggests its potential as a scaffold for developing novel MTDLs for various complex diseases.

Table 3: Multi-Target Activity of Chromone Derivatives

Derivative ClassTargetsTherapeutic AreaReference
Chromone-based acrylate (B77674) derivativesAcetylcholinesterase (AChE), Monoamine Oxidase (MAO)Alzheimer's Disease nih.gov
Chromenone derivativesMonoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases jmb.or.kr
Chromanone-tetrahydropyridin hybridsAcetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Alzheimer's Disease mdpi.com

Emerging Research Directions and Methodological Advancements for 3 Amino 8 Methoxychroman 4 One

Development of Innovative Synthetic Methodologies with Enhanced Selectivity

The synthesis of chroman-4-one derivatives, particularly those with chiral centers like 3-amino-8-methoxychroman-4-one, has seen significant advancements. Modern research emphasizes the development of synthetic routes that offer high levels of stereoselectivity and regioselectivity, which are critical for producing pharmacologically active isomers.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. For instance, the synthesis of chiral 3-substituted 3-amino-2-oxindoles, which are structurally analogous to the aminochromanone core, has been achieved with high enantioselectivity using cinchona alkaloid-derived catalysts. beilstein-journals.org These reactions, such as the Mannich reaction, can produce target molecules in high yields (78–99%) and with excellent enantiomeric excesses (90–99% ee). beilstein-journals.org The use of chiral phosphoric acids has also proven effective in promoting additions to imines, yielding products with good to high enantioselectivities (84–96% ee). beilstein-journals.org

Solvent choice can play a crucial role in directing the outcome of reactions involving chromone (B188151) precursors. Studies on the reaction of 3-formylchromones with aminobenzothiazoles have shown that the solvent dictates the product structure. rsc.orgrsc.org For example, using 2-propanol as the solvent leads to the formation of imines, whereas primary and secondary alcohols yield 2-alkoxy-3-enamines, predominantly as the Z-isomer. rsc.org This solvent-dependent selectivity provides a versatile method for accessing different structural motifs from a common precursor.

Mechanochemical approaches are also being explored as a sustainable and efficient alternative to traditional solution-phase synthesis. chemrxiv.org This method reduces reaction times, minimizes solvent use, and can eliminate the need for purification steps, offering a greener synthetic route. chemrxiv.org

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis of Related Heterocyclic Scaffolds This table is interactive. You can sort and filter the data.

Catalyst Type Substrate Class Reaction Type Achieved Enantioselectivity (ee) Yield Reference
Cinchona Alkaloid-Derived Squaramide N-Boc-isatin imines Mannich Reaction 90–99% 78–99% beilstein-journals.org
Chiral Phosphoric Acid N-Boc-isatin imines Enaminone Addition 84–96% 54–99% beilstein-journals.org
β-Isocupreidine N-Boc-isatin imines Aza-Morita–Baylis–Hillman 95–98% 48–83% beilstein-journals.org

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable part of modern drug discovery, enabling the prediction of molecular properties, binding affinities, and potential biological activities before synthesis. For scaffolds like this compound, these approaches accelerate the design-synthesize-test cycle.

Molecular docking studies are frequently employed to investigate the interaction of chroman-based derivatives with biological targets. For example, docking studies have been used to analyze the binding modes of novel N-substituted rhodanine (B49660) derivatives, which share some structural similarities with amin-ochromanones, to understand their anticancer activity. f1000research.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial. A study on N-benzylidene derivatives of a chromeno[2,3-d]pyrimidine system involved the determination of physicochemical properties according to Lipinski's rules of five to predict their bioavailability. mdpi.com Such computational screening helps in prioritizing compounds with favorable drug-like properties for further experimental evaluation. mdpi.com These predictive models are essential for optimizing lead compounds by identifying potential liabilities early in the drug discovery process.

Exploration of Novel Biological Targets and Therapeutic Applications in Pre-Clinical Contexts

While research on this compound itself is specific, studies on closely related chromene and chromanone derivatives have unveiled a range of potential therapeutic applications, particularly in oncology.

A series of novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized and evaluated for their antiproliferative activities against a panel of eight human tumor cell lines. mdpi.com Two compounds from this series, 10h and 10i , demonstrated significant sub-micromolar cytotoxic activity against cancer cells (with IC50 values between 0.23 and 0.3 µM) while showing no toxicity towards normal fibroblasts. mdpi.com

In another study, a 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used as a precursor to synthesize triazine and triazepine derivatives. nih.gov The antitumor activity of selected compounds was tested against the human breast cancer cell line (MCF-7) and the liver carcinoma cell line (HepG2), demonstrating the potential of this scaffold in developing new anticancer agents. nih.gov

Table 2: Preclinical Anticancer Activity of Chromeno[2,3-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Cell Line IC50 (µM) Reference
10h Huh7 D12, Caco2, MDA-MB231, HCT116, PC3, MCF7, PANC1 0.23 - 0.3 mdpi.com
10i Huh7 D12, Caco2, MDA-MB231, HCT116, PC3, MCF7, PANC1 < 0.3 mdpi.com
4a MCF-7 (Breast Cancer) Not specified (activity reported) nih.gov

| 8a | HepG2 (Liver Cancer) | Not specified (activity reported) | nih.gov |

Design of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a dual mode of action. The 3-amino-chromanone scaffold is an excellent candidate for this strategy.

Research has demonstrated the successful synthesis of hybrid molecules by using a 3-amino-chromeno[2,3-d]pyrimidine core as a key intermediate. nih.gov This precursor was reacted with various reagents to generate novel fused heterocyclic systems. For example:

Reaction with hydrazonyl halides yielded a series of triazine derivatives. nih.gov

Condensation with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) led to the formation of triazepinones. nih.gov

Interaction with activated unsaturated compounds such as dimethyl acetylene (B1199291) dicarboxylate furnished new triazine structures. nih.gov

This strategy of using the 3-amino-chromene derivative as a building block allows for the creation of a diverse library of complex molecules. nih.gov The resulting hybrid compounds, which merge the chromene core with triazine or triazepine moieties, represent a promising avenue for discovering agents with unique pharmacological profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-8-methoxychroman-4-one, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted phenols followed by aminolysis. For example, a modified Leuckart reaction or reductive amination using sodium cyanoborohydride (NaBH₃CN) under acidic conditions can introduce the amino group. Key parameters include temperature control (e.g., reflux in ethanol at 78°C) and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves final compound purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the chromanone backbone (e.g., carbonyl resonance at ~195 ppm) and methoxy/amino substituents. 2D NMR (COSY, HSQC) resolves coupling patterns and spatial proximity of protons.
  • IR : Stretching frequencies for C=O (1650–1700 cm⁻¹), N-H (3300–3500 cm⁻¹), and OCH₃ (2850–2950 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to detect degradation products (e.g., hydrolysis of the chromanone ring or deamination). For example, acidic conditions (pH < 3) may protonate the amino group, increasing solubility but accelerating degradation. Storage recommendations: lyophilized powder at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions 6 or 7 to alter steric/electronic effects.
  • Amino Group Optimization : Replace the primary amine with secondary/tertiary amines or acylated derivatives to modulate lipophilicity and target binding.
  • In Silico Docking : Use tools like AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs). Validate predictions via enzymatic assays (IC₅₀ determination) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding with DMSO may stabilize certain conformers.
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning. For example, a 2017 study on a related chromenone used X-ray to validate intramolecular hydrogen bonding .

Q. What mechanistic approaches are suitable for studying the compound’s inhibitory effects on microbial or cancer cell growth?

  • Methodological Answer :

  • Cell-Based Assays : Measure IC₅₀ values via MTT assays against cancer cell lines (e.g., MCF-7, HeLa). Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
  • Enzymatic Targets : Screen against purified enzymes (e.g., topoisomerase II, cytochrome P450) using fluorescence-based activity assays.
  • Metabolomics : LC-MS/MS profiles metabolic perturbations (e.g., ATP depletion, ROS generation) in treated cells .

Data Contradiction and Validation Strategies

Q. How to address discrepancies between computational predictions (e.g., DFT-calculated reactivity) and experimental results in synthesis?

  • Methodological Answer :

  • Re-examine Solvent Models : DFT calculations often assume gas-phase conditions; incorporate solvation effects (e.g., PCM model) to improve accuracy.
  • Byproduct Analysis : Use GC-MS to identify minor products (e.g., over-oxidation intermediates) not accounted for in simulations.
  • Kinetic Studies : Compare theoretical activation energies with experimental Arrhenius plots derived from reaction rate data .

Experimental Design Considerations

Q. What controls and replicates are essential for ensuring reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) and vehicle-only treatments (DMSO < 0.1%).
  • Technical Replicates : Perform triplicate measurements per sample to assess intra-assay variability.
  • Biological Replicates : Use cells from at least three independent passages or animal cohorts.
  • Blinding : Randomize sample treatment orders to minimize bias in data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.